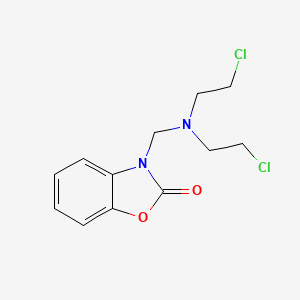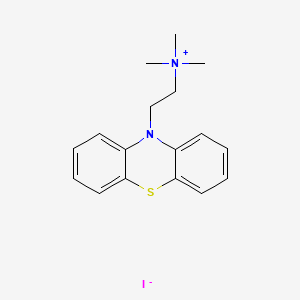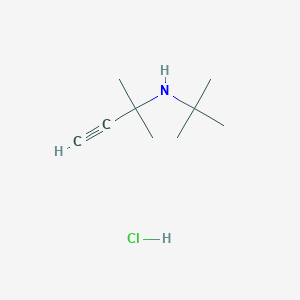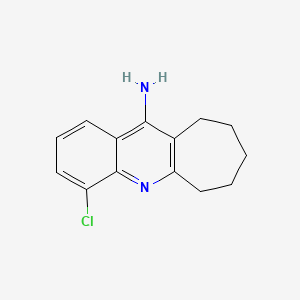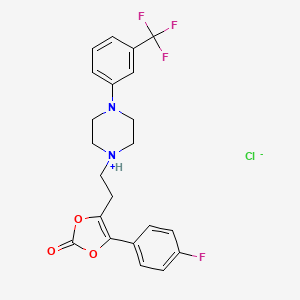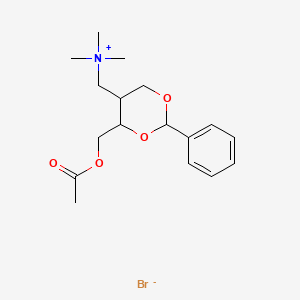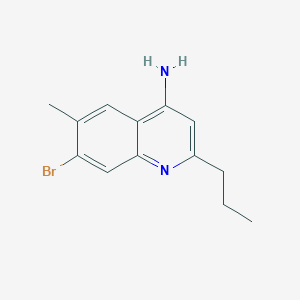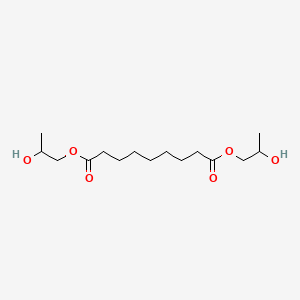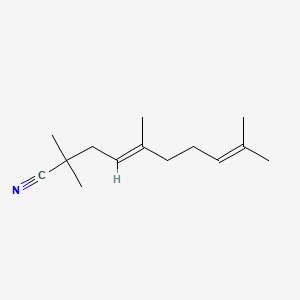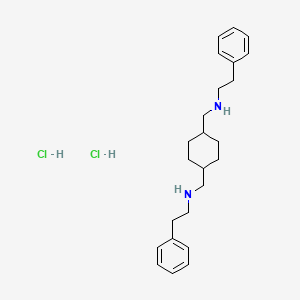
N,N'-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexane ring substituted with two phenethyl groups and two methylamine groups, forming a bis(methylamine) derivative. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride typically involves a multi-step process. One common method starts with the cyclization of N,N-bis(2-chloroethyl)methylamine in an aqueous solution of hydrazine . This reaction proceeds under controlled temperature conditions, usually around 40-50°C, and involves the use of a 50% aqueous solution of hydrazine. The reaction mass is then evaporated under vacuum to dryness, followed by the addition of a sodium hydroxide solution to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, would be employed to obtain the final product in its dihydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: A related compound used in the synthesis of N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride.
Piperazine Derivatives: Compounds with similar structural features and applications in pharmaceuticals.
Uniqueness
N,N’-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride stands out due to its unique combination of phenethyl and methylamine groups on a cyclohexane ring, providing distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
1170-82-7 |
|---|---|
Formule moléculaire |
C24H36Cl2N2 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
2-phenyl-N-[[4-[(2-phenylethylamino)methyl]cyclohexyl]methyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C24H34N2.2ClH/c1-3-7-21(8-4-1)15-17-25-19-23-11-13-24(14-12-23)20-26-18-16-22-9-5-2-6-10-22;;/h1-10,23-26H,11-20H2;2*1H |
Clé InChI |
JJGAIWGZQREFFO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CNCCC2=CC=CC=C2)CNCCC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


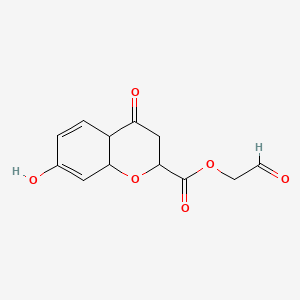

![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
